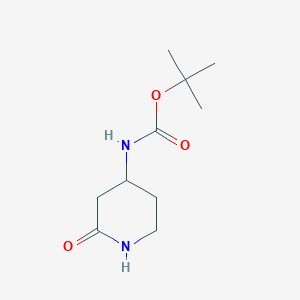

tert-butyl N-(2-oxopiperidin-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-oxopiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWJRRPTGQQFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-butyl N-(2-oxopiperidin-4-yl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and provides a detailed, synthesized experimental protocol for its preparation. Furthermore, it explores its key applications as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics. While direct involvement in specific signaling pathways is not extensively documented in publicly available literature, its role as a crucial intermediate suggests its implicit contribution to the pharmacological profiles of the final active compounds.

Chemical Structure and Properties

This compound, also known as 4-(Boc-amino)piperidin-2-one, is a piperidine derivative characterized by a lactam ring and a tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| CAS Number | 1263281-78-2 | [2] |

| Appearance | White to off-white or yellow powder/solid | [2][3] |

| Storage Conditions | 2-8°C | [2] |

Synthesis of this compound

Experimental Protocol: A Proposed Synthesis

This proposed synthesis involves a multi-step process starting from commercially available precursors. The general workflow is outlined below.

References

In-depth Technical Guide: tert-butyl N-(2-oxopiperidin-4-yl)carbamate (CAS No. 1263281-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidin-2-one (δ-valerolactam) core with a Boc-protected amine at the 4-position, makes it a versatile intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. The presence of the lactam ring and the protected amine allows for selective chemical modifications, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug design. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significance as a research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 1263281-78-2 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% (typically ≥97%) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Synonyms | 4-(Boc-amino)piperidin-2-one, (2-Oxo-piperidin-4-yl)-carbamic acid tert-butyl ester | [1] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic workflow for this compound is illustrated below. This pathway starts from a commercially available starting material and proceeds through key transformations.

Caption: Plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol

The following is a hypothetical, multi-step experimental protocol for the synthesis of this compound. Note: This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 4-Aminopiperidin-2-one (Intermediate C)

The synthesis of 4-aminopiperidin-2-one can be challenging. A potential route could involve the cyclization of a suitable δ-amino acid precursor.

-

Reaction Setup: A solution of a suitable protected δ-amino, γ-cyano ester in an appropriate solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: A reducing agent, such as Raney nickel or a palladium catalyst, is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation under pressure (e.g., 50 psi of H₂ gas). This step simultaneously reduces the nitrile to a primary amine and induces cyclization to the lactam.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-aminopiperidin-2-one.

Step 2: Boc-Protection of 4-Aminopiperidin-2-one (Final Product)

-

Reaction Setup: 4-Aminopiperidin-2-one is dissolved in a suitable solvent, such as a mixture of dioxane and water or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), are added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Analytical Data (Expected)

While specific spectral data for this compound is not publicly available, the expected analytical data based on its structure is summarized in Table 2.

| Analysis Type | Expected Data |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), piperidine ring protons (multiplets, 1.8-4.0 ppm, 7H), and the carbamate NH (broad singlet, variable). |

| ¹³C NMR | Signals for the Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), Boc methyl carbons (~28 ppm), piperidine carbonyl (~175 ppm), and piperidine ring carbons (25-55 ppm). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 215.14. |

| HPLC | A single major peak indicating high purity (e.g., >97%) under appropriate chromatographic conditions. |

Applications in Drug Discovery and Development

This compound is classified as a "useful research chemical," indicating its primary application as a building block in the synthesis of more complex molecules for drug discovery and development.[1] The piperidine and lactam motifs are common scaffolds in a wide range of biologically active compounds.

The Boc-protected amine at the 4-position allows for deprotection under acidic conditions, revealing a primary amine that can be further functionalized. This makes the compound a key intermediate for creating libraries of derivatives for screening against various biological targets.

Potential Therapeutic Areas

Derivatives of 4-aminopiperidine have been investigated for a variety of therapeutic applications, including:

-

Antifungal Agents: As novel inhibitors of ergosterol biosynthesis.

-

Cognition Enhancers: For potential treatment of neurodegenerative diseases.

-

Antidiabetic Agents: As DPP4 inhibitors.

-

Hepatitis C Virus (HCV) Assembly Inhibitors.

-

CCR5 Antagonists: For potential anti-HIV activity.[2]

Role as a Synthetic Intermediate

The logical workflow for utilizing this compound in drug discovery is outlined below.

Caption: Workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate for researchers in the fields of medicinal chemistry and drug development. Its bifunctional nature, combining a lactam ring with a protected amine, provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental and biological data for this specific compound are not widely published, its structural motifs are present in numerous bioactive molecules, highlighting its importance as a building block for the discovery of new medicines. Further research and publication of its synthetic protocols and applications would be beneficial to the scientific community.

References

tert-butyl N-(2-oxopiperidin-4-yl)carbamate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a key intermediate in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a carbamate-protected derivative of 4-aminopiperidin-2-one. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to mask the reactivity of the amine functional group, allowing for selective modifications at other positions of the molecule.

Data Presentation:

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2][3][4] |

| Molecular Weight | 214.26 g/mol | [1][2][3][4] |

| CAS Number | 1263281-78-2 | [2][3] |

| Appearance | White to off-white or yellow solid/powder | [2][3] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

2.1. Synthesis of this compound

This procedure outlines the protection of the amino group of 4-aminopiperidin-2-one using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-aminopiperidin-2-one hydrochloride (or free base)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-aminopiperidin-2-one hydrochloride (1.0 equivalent) and dissolve or suspend it in dichloromethane (DCM).

-

Basification: Cool the mixture to 0°C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt and create basic conditions. If using the free base, 1.1 equivalents of base (like triethylamine or sodium bicarbonate) are sufficient.

-

Addition of Boc Anhydride: While stirring at 0°C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (if excess base was used), saturated NaHCO₃ solution, and finally with brine. .

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

2.2. Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present, such as the carbamate and lactam carbonyls.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a key building block in the development of various pharmaceutical agents. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a lactam ring and a Boc-protected amine, makes it a versatile intermediate for the synthesis of a variety of bioactive molecules. The 2-oxopiperidine (δ-valerolactam) core is a prevalent scaffold in numerous natural products and synthetic drugs. The presence of a protected amino group at the 4-position allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide will focus on a key synthetic approach starting from commercially available precursors.

Retrosynthetic Analysis

A common retrosynthetic approach for this compound involves the formation of the lactam ring from a suitably protected amino acid precursor. The synthesis hinges on the cyclization of a derivative of glutamic acid.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway from N-Boc-L-glutamic acid

A prevalent and well-documented synthesis commences with N-Boc-L-glutamic acid. This multi-step process involves the selective reduction of the distal carboxylic acid, followed by activation of the remaining carboxylic acid and subsequent cyclization to form the lactam ring.

Experimental Protocol

Step 1: Synthesis of tert-butyl N-(4-(hydroxymethyl)-4-(methoxycarbonyl)butanoyl)-L-glutamate

To a solution of N-Boc-L-glutamic acid in an appropriate solvent such as tetrahydrofuran (THF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with an activator such as N-hydroxysuccinimide (NHS). The resulting activated ester is then reacted with a suitable amino alcohol derivative to introduce the side chain that will ultimately form the piperidine ring.

Step 2: Reduction of the ester and protection

The methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride in a suitable solvent. The resulting hydroxyl group is then protected, for instance, as a benzyl ether, to prevent interference in subsequent steps.

Step 3: Deprotection and cyclization

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine then undergoes intramolecular cyclization upon activation of the carboxylic acid, typically by forming an amide bond to yield the lactam ring.

Step 4: Final deprotection and Boc protection

The benzyl protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon). The final step involves the protection of the primary amine at the 4-position with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 1 | N-Boc-L-glutamic acid, amino alcohol | EDC, NHS | THF | 75-85 | >95 | Patent WO2011069022A1 |

| 2 | Ester intermediate | NaBH₄, Benzyl bromide | Methanol, DMF | 80-90 | >97 | Patent WO2011069022A1 |

| 3 | Protected intermediate | TFA, EDC | DCM | 65-75 | >96 | Patent WO2011069022A1 |

| 4 | Lactam intermediate | (Boc)₂O, H₂, Pd/C | Dichloromethane | 90-98 | >98 | Patent WO2011069022A1 |

Alternative Synthetic Approaches

While the pathway from N-Boc-L-glutamic acid is common, other routes have been explored. These often involve the modification of a pre-existing piperidine or piperidone ring.

Oxidation of 4-Boc-aminopiperidine

This approach involves the direct oxidation of the 2-position of a 4-Boc-aminopiperidine derivative. This can be challenging due to the potential for oxidation at other positions and the need for specific oxidizing agents that are compatible with the protected amine.

Caption: Synthesis via oxidation of 4-Boc-aminopiperidine.

Amination of δ-Valerolactam

Another strategy involves the introduction of an amino group at the 4-position of δ-valerolactam (2-oxopiperidine). This can be achieved through various methods, such as a Hofmann rearrangement of the corresponding 4-carboxamide derivative or through electrophilic amination of the lactam enolate.

Caption: Synthesis via amination of δ-valerolactam.

Conclusion

The synthesis of this compound is a critical process for the development of novel therapeutics. The pathway originating from N-Boc-L-glutamic acid represents a robust and high-yielding approach. This guide provides the necessary technical details, including experimental protocols and quantitative data, to enable researchers to synthesize this valuable intermediate efficiently and reproducibly. The alternative pathways discussed offer potential for further process optimization and the development of novel synthetic strategies.

A Technical Guide to 4-(Boc-amino)piperidin-2-one and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] The introduction of functional groups, such as a protected amine, onto this ring system provides a versatile building block for the synthesis of more complex molecules. While the specific target, 4-(Boc-amino)piperidin-2-one, remains novel, its constituent parts—the Boc-protected aminopiperidine and the 2-piperidinone (or δ-valerolactam) core—are well-characterized.

This technical guide offers a detailed examination of the physical and chemical properties, synthesis, and reactivity of 4-(N-Boc-amino)piperidine and 2-Piperidinone. It is designed to provide drug development professionals and researchers with the foundational knowledge applicable to the broader class of substituted piperidines and piperidinones.

Physicochemical Properties

The properties of 4-(N-Boc-amino)piperidine and the parent lactam, 2-Piperidinone, are summarized below. These tables provide a comparative overview of key physical and chemical data.

Properties of 4-(N-Boc-amino)piperidine

This compound is a stable, crystalline solid at room temperature and is frequently used as a versatile intermediate in organic synthesis.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 73874-95-0 | [2][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [5] |

| Appearance | Off-white crystalline powder | [3] |

| Melting Point | 162-166 °C (lit.) | [4] |

| Boiling Point | 80 °C at 0.05 mmHg | [3] |

| Solubility | Soluble in Chloroform (30 mg/ml) and Methanol. | [2][3] |

| pKa | 12.39 ± 0.20 (Predicted) | [3] |

| Stability | Stable for ≥ 4 years when stored at -20°C. Air sensitive. | [2] |

| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature or at -20°C. | [2][3] |

Properties of 2-Piperidinone (δ-Valerolactam)

2-Piperidinone is the parent lactam of the requested compound. It is a colorless solid and serves as a monomer for nylon 5.[6]

| Property | Value | Reference(s) |

| CAS Number | 675-20-7 | [6][7][8] |

| Molecular Formula | C₅H₉NO | [6][8] |

| Molecular Weight | 99.13 g/mol | [6][8] |

| Appearance | White or off-white crystalline solid | [9] |

| Melting Point | 38-40 °C (lit.) | [6][7] |

| Boiling Point | 256 °C (lit.) | [6][7] |

| Solubility | 291 mg/mL in water at 25 °C. Highly soluble in polar solvents. | [9][10] |

| LogP | -0.46 | [9] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [10] |

| Storage Conditions | Keep in a sealed container in a cool, dry place. | [10] |

Synthesis and Reactivity

Synthesis of 4-(N-Boc-amino)piperidine

4-(N-Boc-amino)piperidine is a key intermediate for various pharmaceuticals, including muscarinic M3 receptor antagonists and CCR5 antagonists for HIV-1 treatment.[3][11][12] A common synthetic route involves the reductive amination of N-Boc-4-piperidone or the protection of 4-aminopiperidine derivatives.

A patented method describes a high-yield, two-step process starting from N-benzyl-4-piperidone.[11]

Experimental Protocol: Synthesis from N-benzyl-4-piperidone [11]

-

Step 1: Imine Formation

-

To a 1L three-necked bottle, add N-benzyl-4-piperidone (189.2g, 1.00mol), ammonium chloride (0.53g, 10mmol), trimethyl orthoformate (106.1g, 1.00mol), and methanol (400mL).

-

Heat the mixture to reflux for 2 hours.

-

Evaporate the methanol under normal pressure.

-

Add tert-butyl carbamate (140.6g, 1.20mol) and toluene (600mL).

-

Increase the temperature to 80-100 °C and react for 3 hours, removing the generated methanol.

-

Monitor the reaction by GC until the raw material is less than 1%.

-

Cool the reaction, concentrate the solvent, and add ethanol.

-

Cool to 0 °C and stir for 1 hour to precipitate the white solid product.

-

Filter to obtain the intermediate imine.

-

-

Step 2: Catalytic Hydrogenation

-

The imine intermediate is then subjected to Pd/C catalytic hydrogenation reduction to yield 4-Boc-aminopiperidine.[11] (Detailed conditions for this specific step were part of the proprietary information but generally involve hydrogen gas in the presence of a palladium on carbon catalyst in a suitable solvent like ethanol or methanol).

-

A logical workflow for this synthesis is depicted below.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc [chemsrc.com]

- 5. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Piperidinone - Wikipedia [en.wikipedia.org]

- 7. 2-Piperidone | 675-20-7 [chemicalbook.com]

- 8. delta-Valerolactam, 98% | Fisher Scientific [fishersci.ca]

- 9. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 12. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl (2-oxopiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl (2-oxopiperidin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, proposes a detailed synthetic methodology, and outlines the current landscape of its biological activity based on public domain information.

Chemical Identity and Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl (2-oxopiperidin-4-yl)carbamate .

This nomenclature is derived from the parent heterocycle, piperidin-2-one, with a tert-butoxycarbonylamino substituent at the 4-position. The compound is a derivative of 4-aminopiperidin-2-one, protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to mask a reactive amine functionality.

Physicochemical Properties

A summary of the key physicochemical properties for tert-butyl (2-oxopiperidin-4-yl)carbamate and its stereoisomer, (S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate, is presented below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2-oxopiperidin-4-yl)carbamate | N/A |

| CAS Number | 1263281-78-2 | [1][2] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| Appearance | Yellow Powder | [2] |

| Purity | 95% | [2] |

| (S)-Isomer CAS No. | 1055049-80-3 | [3] |

| (S)-Isomer Formula | C₁₀H₁₈N₂O₃ | [3] |

| (S)-Isomer Mol. Wt. | 214.26 g/mol | [3] |

| (S)-Isomer Purity | 97% | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis commences with commercially available 1-benzyl-4-piperidone and proceeds through a series of transformations including reductive amination, Boc-protection, debenzylation, and finally, oxidation to the desired lactam.

Detailed Experimental Protocols (Proposed)

-

Step 1: Synthesis of 4-Amino-1-benzylpiperidine. To a solution of 1-benzyl-4-piperidone in methanol, add ammonium acetate and sodium cyanoborohydride. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with an aqueous basic solution and extracted with an organic solvent.

-

Step 2: Synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate. The crude 4-amino-1-benzylpiperidine is dissolved in dichloromethane, and triethylamine is added. The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the Boc-protected amine.

-

Step 3: Synthesis of tert-Butyl piperidin-4-ylcarbamate. The tert-butyl (1-benzylpiperidin-4-yl)carbamate is dissolved in methanol, and 10% palladium on carbon is added. The mixture is subjected to hydrogenation at a suitable pressure until the debenzylation is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the filtrate is concentrated to give tert-butyl piperidin-4-ylcarbamate.

-

Step 4: Synthesis of tert-Butyl (2-oxopiperidin-4-yl)carbamate. The tert-butyl piperidin-4-ylcarbamate is dissolved in a solvent mixture of acetonitrile, water, and ethyl acetate. Ruthenium(III) chloride hydrate and sodium periodate are added, and the reaction is stirred vigorously at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the final product.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available data on the specific biological activity of tert-butyl (2-oxopiperidin-4-yl)carbamate. Consequently, no signaling pathways directly modulated by this compound have been elucidated.

A structurally related but distinct compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been reported to exhibit inhibitory activity against β-secretase and acetylcholinesterase. However, these findings cannot be directly extrapolated to tert-butyl (2-oxopiperidin-4-yl)carbamate due to significant structural differences.

Further research is required to determine the biological profile of tert-butyl (2-oxopiperidin-4-yl)carbamate and its potential as a modulator of biological targets.

Conclusion

tert-Butyl (2-oxopiperidin-4-yl)carbamate is a readily synthesizable molecule with potential for further investigation in drug discovery programs. The synthetic route proposed herein provides a framework for its preparation. The lack of available biological data highlights an opportunity for researchers to explore the pharmacological properties of this compound and its derivatives. Future studies should focus on screening this molecule against a variety of biological targets to uncover its potential therapeutic applications.

References

In-Depth Technical Guide on the Spectroscopic Data of tert-butyl N-(2-oxopiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.85 | br s | 1H | NH (lactam) |

| 4.60 | br s | 1H | NH (carbamate) |

| 3.95 - 3.85 | m | 1H | CH-N(Boc) |

| 3.30 - 3.20 | m | 2H | CH₂-N (lactam) |

| 2.50 - 2.40 | m | 2H | CH₂-C=O |

| 2.15 - 2.05 | m | 1H | CH₂ (piperidine ring) |

| 1.85 - 1.75 | m | 1H | CH₂ (piperidine ring) |

| 1.44 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O (lactam) |

| 155.0 | C=O (carbamate) |

| 79.5 | C(CH₃)₃ |

| 48.0 | CH-N(Boc) |

| 42.5 | CH₂-N (lactam) |

| 31.0 | CH₂-C=O |

| 29.5 | CH₂ (piperidine ring) |

| 28.4 | C(CH₃)₃ |

Table 3: IR Spectroscopic Data (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| 3350 | N-H stretch (amide) |

| 3280 | N-H stretch (carbamate) |

| 2975, 2930 | C-H stretch (aliphatic) |

| 1710 | C=O stretch (carbamate) |

| 1660 | C=O stretch (amide I) |

| 1530 | N-H bend (amide II) |

| 1170 | C-O stretch |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 215.1390 | [M+H]⁺ |

| 237.1210 | [M+Na]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of the corresponding spectroscopic data.

Synthesis of this compound

A common synthetic route involves the protection of the amino group of 4-amino-2-piperidone.

Materials:

-

4-amino-2-piperidone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 4-amino-2-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM), triethylamine (2.2 eq) is added at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample is prepared as a potassium bromide (KBr) pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode.

-

The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Potential Biological Activity of tert-butyl N-(2-oxopiperidin-4-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the synthetic compound tert-butyl N-(2-oxopiperidin-4-yl)carbamate. While direct experimental data on this specific molecule is limited in publicly available literature, its structural features—a piperidine ring and a carbamate moiety—are well-characterized pharmacophores present in numerous biologically active agents. This document extrapolates potential therapeutic applications and mechanisms of action based on the known properties of these constituent chemical entities. Furthermore, it provides a framework of experimental protocols for the synthesis and biological evaluation of this compound, aiming to guide future research and drug discovery efforts.

Introduction

This compound is a synthetic organic compound featuring a piperidine scaffold, a common structural motif in medicinal chemistry, and a tert-butyl carbamate protecting group. The piperidine nucleus is a privileged scaffold, appearing in a wide array of approved drugs targeting the central nervous system (CNS), cancer, and microbial infections[1]. The carbamate functional group is also of significant interest, most notably for its role in acetylcholinesterase inhibition[2].

This guide will delve into the theoretical biological potential of this compound by examining the established activities of its core components. It will also present detailed experimental methodologies to facilitate the empirical investigation of these potential activities.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol [3] |

| CAS Number | 1263281-78-2[4] |

| Appearance | Yellow Powder[4] |

| Purity | Typically >95%[4] |

Potential Biological Activities and Mechanisms of Action

Based on its structural components, this compound may exhibit several biological activities.

Acetylcholinesterase Inhibition

The carbamate functional group is a well-known inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Carbamates act as reversible inhibitors by carbamylating the serine residue in the active site of AChE[2]. This leads to an accumulation of acetylcholine in the synaptic cleft, which can be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. The insecticidal properties of many carbamate-containing compounds are also attributed to this mechanism[5].

A structurally related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has demonstrated acetylcholinesterase inhibitory activity, suggesting that the carbamate moiety in the target compound could confer similar properties[6][7][8].

Central Nervous System (CNS) Activity

The piperidine ring is a common feature in many CNS-active drugs[1]. Its conformational flexibility allows it to interact with a variety of receptors and enzymes in the brain. Depending on other substitutions, piperidine-containing compounds have been developed as antipsychotics, antidepressants, and analgesics. Therefore, this compound could potentially modulate CNS targets.

Anticancer and Anti-inflammatory Activity

Derivatives of "tert-butyl (substituted benzamido)phenylcarbamate" have been synthesized and shown to possess anti-inflammatory properties. While structurally different, this finding suggests that the broader class of tert-butyl carbamate derivatives could be explored for anti-inflammatory effects. Furthermore, the piperidine scaffold is present in several anticancer agents[1].

Proposed Experimental Protocols

To validate the potential biological activities of this compound, a series of in vitro and in vivo experiments are recommended.

Synthesis of this compound

A general synthetic route could involve the protection of the amino group of 4-amino-2-piperidone with a tert-butoxycarbonyl (Boc) group.

-

Materials: 4-amino-2-piperidone hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

-

Procedure:

-

Suspend 4-amino-2-piperidone hydrochloride in DCM.

-

Add TEA to neutralize the hydrochloride and free the amine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

-

Materials: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compound (this compound), and a positive control (e.g., physostigmine).

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25 °C.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., HeLa, MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Visualizations

Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Hypothetical mechanism of acetylcholinesterase inhibition.

Experimental Workflow for Biological Activity Screening

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. allbiopharm.com [allbiopharm.com]

- 5. Effects of insecticidal carbamates on brain acetylcholine content, acetylcholinesterase activity and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of tert-Butyl N-(2-oxopiperidin-4-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Key Building Block in the Synthesis of Advanced Therapeutics, Including Janus Kinase (JAK) Inhibitors

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of tert-butyl N-(2-oxopiperidin-4-yl)carbamate in the field of medicinal chemistry. Directed at researchers, scientists, and professionals in drug development, this document details the crucial role of this versatile intermediate in the creation of complex, biologically active molecules, with a particular focus on the synthesis of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases.

Introduction: A Versatile Scaffold in Drug Discovery

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Among the various functionalized piperidine derivatives, this compound has emerged as a critical building block. Its unique structural features, including a lactam ring, a protected amine, and a chiral center, make it an ideal starting point for the synthesis of complex molecules with therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the amine group. This guide will delve into the synthesis of this key intermediate and its application in the development of targeted therapies.

Synthesis and Physicochemical Properties

The synthesis of this compound is a critical first step in its utilization in drug discovery programs. A common and effective method involves the Boc protection of 4-aminopiperidin-2-one.

General Experimental Protocol: Boc Protection of 4-Aminopiperidin-2-one

Materials:

-

4-Aminopiperidin-2-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

4-Aminopiperidin-2-one hydrochloride is suspended in a suitable solvent such as dichloromethane.

-

A base, typically triethylamine, is added to neutralize the hydrochloride salt and deprotonate the amino group.

-

The mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.0-6.5 (br s, 1H, NH), 4.8-5.2 (br s, 1H, NH), 4.0-4.2 (m, 1H), 3.2-3.4 (m, 2H), 2.5-2.7 (m, 2H), 1.8-2.2 (m, 2H), 1.45 (s, 9H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5, 155.8, 80.1, 50.5, 48.9, 32.1, 30.8, 28.3. |

| Mass Spectrometry (ESI+) | m/z 215.1 [M+H]⁺ |

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Tofacitinib

A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. These small molecule drugs are designed to interfere with the JAK-STAT signaling pathway, which plays a key role in the inflammatory process. Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, serves as an excellent case study.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial communication route for cells to respond to extracellular signals, such as cytokines and growth factors.[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. JAK inhibitors, like tofacitinib, exert their therapeutic effect by blocking the activity of JAK enzymes, thereby modulating the immune response.

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Synthetic Workflow for Tofacitinib Utilizing a Piperidine Intermediate

The synthesis of tofacitinib from a derivative of this compound involves a multi-step process. The following diagram illustrates a general workflow.

Caption: Simplified workflow for Tofacitinib synthesis.

Detailed Experimental Protocol for a Key Step: Synthesis of Tofacitinib from a Piperidine Intermediate

This protocol outlines the final acylation step to produce tofacitinib from the deprotected piperidine-pyrrolopyrimidine intermediate.

Materials:

-

(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine

-

Ethyl cyanoacetate or cyanoacetic acid

-

A coupling agent (e.g., EDC, HOBt) or a base (e.g., DBU)

-

An appropriate solvent (e.g., n-butanol, DMF)

-

Citric acid (for salt formation)

Procedure:

-

The piperidine intermediate is dissolved in a suitable solvent, such as n-butanol.

-

Ethyl cyanoacetate and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are added to the solution.[3]

-

The reaction mixture is heated and stirred until the reaction is complete, as monitored by HPLC or TLC.

-

Upon completion, the mixture is cooled, and an aqueous solution of citric acid is added to precipitate tofacitinib citrate.[3]

-

The solid product is collected by filtration, washed, and dried to yield tofacitinib citrate.

Quantitative Data: Synthesis Yield and Biological Activity

The efficiency of the synthetic route and the potency of the final compound are critical parameters in drug development.

Table 1: Representative Yields for Tofacitinib Synthesis Steps

| Step | Transformation | Typical Yield (%) |

| 1 | Boc protection of 4-aminopiperidin-2-one | 85-95% |

| 2 | Reduction and subsequent modifications | 60-70% |

| 3 | Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 80-90% |

| 4 | Boc deprotection | >95% |

| 5 | Final acylation to Tofacitinib | 85-95% |

| Overall | - | ~40-55% |

Note: Yields are illustrative and can vary based on the specific reagents and conditions used.

Table 2: In Vitro Inhibitory Activity of Tofacitinib against JAK Isoforms

| Target | IC₅₀ (nM) |

| JAK1 | 1-11 |

| JAK2 | 20-112 |

| JAK3 | 1-2 |

| TYK2 | 34-416 |

Data compiled from various sources and may vary depending on the assay conditions.[4][5]

Conclusion

This compound is a cornerstone intermediate in the synthesis of complex pharmaceutical agents. Its utility is exemplified in the multi-step synthesis of the JAK inhibitor, tofacitinib. The strategic use of the Boc protecting group and the inherent reactivity of the piperidine scaffold allow for the efficient construction of this potent therapeutic. The detailed synthetic protocols, quantitative data, and pathway visualizations provided in this guide underscore the importance of this building block in advancing medicinal chemistry and developing novel treatments for a range of diseases.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

An In-depth Technical Guide to the Discovery and Synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of tert-butyl N-(2-oxopiperidin-4-yl)carbamate and its derivatives. This class of compounds, centered around a 4-aminopiperidin-2-one core, has garnered significant interest in medicinal chemistry due to its potential to modulate key biological targets implicated in neurodegenerative diseases and other inflammatory conditions.

Introduction: The Therapeutic Potential of 4-Aminopiperidin-2-one Scaffolds

The piperidine ring is a prevalent scaffold in a multitude of clinically used drugs, valued for its favorable pharmacokinetic properties.[1] The 4-aminopiperidine moiety, in particular, has been identified as a key pharmacophore in compounds designed as cognition enhancers for neurodegenerative disorders like Alzheimer's disease.[2] The introduction of a lactam functionality at the 2-position of the piperidine ring, creating the 2-oxopiperidin-4-yl)carbamate core, offers a rigidified structure that can provide enhanced selectivity and potency for specific biological targets. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent is a common feature in the synthesis of these derivatives, allowing for facile diversification and the exploration of structure-activity relationships (SAR).

Research into derivatives of this core structure has revealed promising activity against several key targets in neuroinflammation and Alzheimer's disease pathology, including β-secretase (BACE1) and inflammatory pathways in microglia.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step sequence starting from readily available materials. A key intermediate is a suitably protected 4-aminopiperidine derivative.

Synthesis of Key Precursor: 4-(Boc-amino)piperidine

A common precursor for the synthesis of the target scaffold is 4-(tert-butoxycarbonylamino)piperidine. A representative synthetic route to this intermediate is outlined in the scheme below, based on methodologies described in the patent literature.[3]

Figure 1: General synthetic workflow for the preparation of 4-(Boc-amino)piperidine.

Experimental Protocol: Synthesis of N-benzyl-4-(tert-butoxycarbonylamino)piperidine Intermediate [4]

This protocol is adapted from a patented procedure for a key intermediate.

-

Ketal Formation: N-benzyl-4-piperidone (1.00 mol), an orthoformate (e.g., triethyl orthoformate, 1.50 mol), and an acid catalyst (e.g., ammonium chloride, 50 mmol) are refluxed in an alcohol solvent (e.g., ethanol, 400 mL) for 2 hours. The alcohol is then removed by distillation.

-

Imine Formation: Toluene (600 mL) and tert-butyl carbamate (1.20 mol) are added to the reaction mixture. The mixture is heated to 90-110 °C for 3 hours, with the removal of generated ethanol. The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. Ethanol is added to the residue, and the mixture is cooled to 0 °C with stirring for 1 hour to induce precipitation. The white solid product, N-benzyl-4-(tert-butoxycarbonylamino)piperidine, is collected by filtration.

Quantitative Data for Intermediate Synthesis

| Step | Product | Yield (%) | Purity (%) | Analytical Method | Reference |

| Imine Formation | N-benzyl-4-(tert-butoxycarbonylamino)piperidine | 81-84 | >99 | GC, LCMS | [4] |

Synthesis of this compound

Figure 2: Proposed synthetic workflow for the core compound.

General Experimental Protocol: Boc Protection of Amines

For the synthesis of derivatives where the Boc group is introduced onto a pre-existing 4-amino-2-piperidone core, a general Boc protection protocol can be employed.

-

Reaction Setup: The amine (1 mmol) is dissolved in a suitable solvent such as a mixture of water and acetone (e.g., 9.5 mL water and 0.5 mL acetone). Di-tert-butyl dicarbonate ((Boc)₂O) is added.

-

Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Dichloromethane is added, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The crude product is purified by column chromatography on silica gel.

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have shown potential in modulating biological pathways relevant to neurodegenerative diseases.

Inhibition of β-Secretase (BACE1)

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production.[5] Certain 2-piperidone derivatives have been designed and evaluated for their ability to inhibit the aggregation of Aβ peptides.[6]

Figure 3: Simplified signaling pathway of BACE1 inhibition.

Modulation of Inflammatory Responses in Microglia

Neuroinflammation, mediated by activated microglia, is a key feature of neurodegenerative diseases. Piperine and its derivatives have been shown to possess anti-inflammatory properties.[7] Some 2-piperidone derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[6] This anti-inflammatory effect is often mediated through the inhibition of the NF-κB signaling pathway.[8]

Figure 4: Simplified anti-inflammatory signaling pathway in microglia.

Potassium Channel Blockade

4-Aminopyridine and its derivatives are known blockers of voltage-gated potassium channels.[9] By blocking these channels, they can enhance neurotransmitter release and neuronal excitability. This mechanism is thought to be beneficial in conditions where neuronal signaling is impaired. The blockade often occurs from the intracellular side of the channel and is dependent on the channel being in an open state.

Quantitative Data on Biological Activity

| Compound | Target | Assay | Activity | Reference |

| 2-Piperidone Derivative (7q) | Aβ(1-42) Aggregation | ThT Fluorescence Assay | 59.11% inhibition at 20 µM | [6] |

| Piperine | Inflammatory Mediators | LPS-stimulated BV2 microglia | Significant inhibition of TNF-α, IL-6, IL-1β, PGE₂ | [7] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurodegenerative diseases. The synthetic accessibility of this core allows for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated biological activities, including BACE1 inhibition and anti-inflammatory effects, highlight the potential of these compounds to address multiple facets of neurodegenerative pathology.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships. Further elucidation of the downstream signaling effects of these compounds will be crucial for understanding their precise mechanisms of action and for identifying potential on- and off-target effects. Ultimately, the development of potent and selective derivatives with favorable drug-like properties could lead to new and effective treatments for Alzheimer's disease and other related disorders.

References

- 1. rsc.org [rsc.org]

- 2. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]

- 3. researchgate.net [researchgate.net]

- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperine attenuates lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A neolignan enantiomer from Piper hancei with anti-neuroinflammatory effect by attenuating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of tert-butyl N-(2-oxopiperidin-4-yl)carbamate as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tert-butyl N-(2-oxopiperidin-4-yl)carbamate , a piperidinone-based linker, in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using this linker, detailed synthetic protocols, methods for biological evaluation, and representative data to guide the development of novel protein degraders.

Introduction to Piperidinone-Based PROTAC Linkers

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.

The this compound linker belongs to the class of rigid linkers, which are increasingly utilized in PROTAC design to improve metabolic stability and pre-organize the molecule into a conformation favorable for ternary complex formation. The piperidinone scaffold offers a degree of rigidity that can enhance the potency of the resulting PROTAC. The Boc-protected amine provides a convenient handle for sequential, controlled synthesis.

Data Presentation: Performance of PROTACs with Rigid Linkers

While specific degradation data for PROTACs incorporating the this compound linker is not extensively available in the public domain, the following table presents data for BRD4-targeting PROTACs that utilize a piperazine-containing linker, another class of rigid linkers. This data is provided for comparative purposes to illustrate the typical performance of PROTACs with rigid linkers.[1]

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |

| Hypothetical PROTAC A | BRD4 | Pomalidomide | Piperazine-containing | ~10-50 | >90 | 22Rv1 |

| Hypothetical PROTAC B | BRD4 | Pomalidomide | Extended Piperazine-containing | ~50-100 | >85 | 22Rv1 |

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC Using this compound

This protocol describes a plausible multi-step synthesis to generate a BRD4-targeting PROTAC.

Part 1: Coupling of E3 Ligase Ligand to the Linker

-

Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling with Linker: Add this compound (1.1 eq) to the activated pomalidomide solution.

-

Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pomalidomide-linker conjugate.

Part 2: Boc Deprotection

-

Deprotection Reaction: Dissolve the pomalidomide-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Reaction Monitoring: Stir the solution at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

Part 3: Coupling of the POI Ligand

-

Activation of JQ1 Carboxylic Acid: In a separate flask, dissolve the carboxylic acid derivative of (+)-JQ1 (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Final Coupling: Add the deprotected pomalidomide-linker intermediate (1.0 eq) to the activated JQ1 solution.

-

Reaction: Stir the reaction at room temperature overnight under an inert atmosphere.

-

Purification: Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.[2][3]

Materials:

-

Cell line expressing the target protein (e.g., 22Rv1 for BRD4)

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[3]

Materials:

-

Cancer cell line (e.g., 22Rv1)

-

PROTAC stock solution in DMSO

-

White, opaque 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescent signal against the PROTAC concentration to determine the IC50 value.

Mandatory Visualizations

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

References

Experimental protocol for using tert-butyl N-(2-oxopiperidin-4-yl)carbamate in synthesis

Application Notes and Protocols for tert-butyl N-(2-oxopiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable synthetic intermediate, particularly in the development of pharmaceutical agents. The presence of a Boc-protected amine at the 4-position and a lactam functionality within the piperidine ring offers versatile handles for chemical modification. This document provides detailed experimental protocols for the synthesis of this intermediate and its application in the synthesis of bioactive molecules, with a focus on its role as a precursor in the development of Factor Xa inhibitors like Apixaban.

Data Presentation

Table 1: Synthesis of 4-Aminopiperidin-2-one - A Key Precursor

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | N-Arylation of Piperidine | 4-Chloronitrobenzene, Piperidine | N/A | 130 | 95 | Dong et al. (2024) |

| 2 | Oxidation to Lactam | Sodium Chlorite, Acetic Acid | Water | Room Temp. | 89 | Dong et al. (2024) |

| 3 | Nitro Group Reduction | Palladium on Carbon, Hydrogen | Methanol | Room Temp. | 98 | Dong et al. (2024) |

Table 2: Boc Protection of 4-Aminopiperidin-2-one

| Reagents | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to Room Temp. | 2-4 | >90 |

| Di-tert-butyl dicarbonate (Boc)₂O | 1,4-Dioxane/Water | Sodium Bicarbonate | Room Temp. | 12 | >90 |

Table 3: Deprotection of this compound

| Reagent | Solvent | Temperature (°C) | Time (h) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 |

| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp. | 1-2 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-stage process involving the synthesis of the precursor 4-aminopiperidin-2-one, followed by its Boc-protection.

Stage 1: Synthesis of 1-(4-Aminophenyl)piperidin-2-one (Precursor)

This multi-step synthesis is adapted from the practical synthesis of an apixaban intermediate.[1]

-

N-Arylation of Piperidine: A mixture of 4-chloronitrobenzene and piperidine is heated to 130 °C to yield 1-(4-nitrophenyl)piperidine.

-

Oxidation to Lactam: The resulting 1-(4-nitrophenyl)piperidine is dissolved in an aqueous solution of acetic acid. Sodium chlorite is added portion-wise at room temperature, and the reaction is stirred until completion to form 1-(4-nitrophenyl)piperidin-2-one.

-

Nitro Group Reduction: 1-(4-nitrophenyl)piperidin-2-one is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature to yield 1-(4-aminophenyl)piperidin-2-one.

Stage 2: Boc-Protection of 1-(4-Aminophenyl)piperidin-2-one

-

Dissolve 1-(4-aminophenyl)piperidin-2-one (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq).

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl N-(1-(4-aminophenyl)-2-oxopiperidin-4-yl)carbamate.

Protocol 2: N-Alkylation of this compound

This protocol describes the alkylation of the lactam nitrogen.

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Acylation of this compound

This protocol outlines the acylation of the lactam nitrogen.

-

Dissolve this compound (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to liberate the 4-amino functionality.

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.

-

The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted with an organic solvent.

Mandatory Visualizations

Application in the Synthesis of Factor Xa Inhibitors

A key application of this compound is in the synthesis of direct Factor Xa inhibitors, a class of anticoagulants. Apixaban is a prominent example where the 1-(4-aminophenyl)piperidin-2-one moiety, derived from the title compound, is a crucial structural component.[1][2][3]

Caption: Synthetic workflow for Apixaban utilizing the target carbamate.

Role in Coagulation Cascade Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot.[4] Inhibitors of Factor Xa, such as Apixaban, can prevent this cascade, thus acting as anticoagulants.

Caption: Inhibition of the Coagulation Cascade by a Factor Xa Inhibitor.

References

Application Notes and Protocols for tert-butyl N-(2-oxopiperidin-4-yl)carbamate in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By inducing the proximity of the POI to an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[4]

tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a key chemical building block used in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5][6] This document provides detailed application notes and protocols for the use of this compound in the development of novel protein degraders.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The signaling pathway for PROTAC-mediated protein degradation is a multi-step process that begins with the formation of a ternary complex and culminates in the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of PROTACs using this compound

This compound serves as a precursor to the glutarimide moiety found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are well-established CRBN ligands.[5][7] The synthesis of a PROTAC using this building block typically involves the deprotection of the Boc group to reveal a primary amine, which is then coupled to a linker. The other end of the linker is subsequently attached to a ligand for the protein of interest.

Experimental Workflow for PROTAC Evaluation

A systematic approach is essential for the characterization and validation of a novel PROTAC. The following workflow outlines the key experimental stages.

Caption: General workflow for evaluating a PROTAC candidate.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for CRBN-based PROTACs targeting various proteins.

Table 1: Degradation Potency of Representative CRBN-Based PROTACs